molecular formula C11H10N4 B8465356 5-cyano-4-phenylmethylamino-1H-imidazole

5-cyano-4-phenylmethylamino-1H-imidazole

Cat. No. B8465356
M. Wt: 198.22 g/mol
InChI Key: QWTHSYAKGZUVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyano-4-phenylmethylamino-1H-imidazole is a useful research compound. Its molecular formula is C11H10N4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyano-4-phenylmethylamino-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyano-4-phenylmethylamino-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-cyano-4-phenylmethylamino-1H-imidazole

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

4-(benzylamino)-1H-imidazole-5-carbonitrile

InChI

InChI=1S/C11H10N4/c12-6-10-11(15-8-14-10)13-7-9-4-2-1-3-5-9/h1-5,8,13H,7H2,(H,14,15)

InChI Key

QWTHSYAKGZUVSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(NC=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 5-cyano-4-phenylmethylimino-1H-imidazole (0.7 g, 0.004 mole) in 10 ml of methanol was added 5 ml of a 1M sodium acetate/acetic acid buffer (pH=6), followed by sodium cyanoborohydride (0.5 g, 0.008 mole). The pH of the reaction mixture was adjusted to 6 by the dropwise addition of acetic acid. The reaction mixture was stirred at ambient temperature for 17 hours, and the pH was adjusted to 10 with aqueous 5% sodium hydroxide. The pH of the reaction mixture was readjusted to 6 with aqueous 2N hydrochloric acid and the mixture extracted with four 50 ml portions of diethyl ether. The combined yellow extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was chromatographed on a column using silica gel as the stationary phase and diethyl ether as the eluant, to give 5-cyano-4-phenylmethylamino-1H-imidazole (0.24 g; mp, 95°-97° ).
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5-cyano-4-phenylmethylimino-1H-imidazole
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